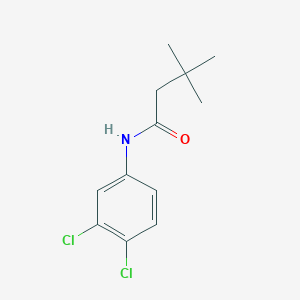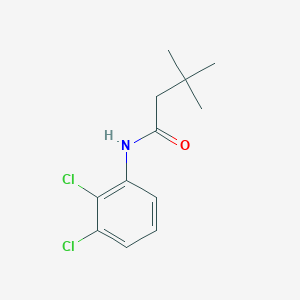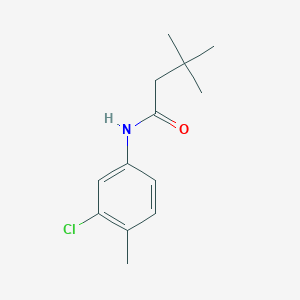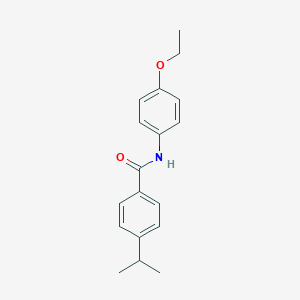
1-Methyl-4-(2-methyl-1,3-dioxolan-2-yl)pyridinium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-4-(2-methyl-1,3-dioxolan-2-yl)pyridinium, also known as DMDO-Pyridinium, is a powerful oxidizing agent used in organic synthesis. It is a stable and easy-to-handle reagent that has found broad applications in various chemical transformations.
作用機序
1-Methyl-4-(2-methyl-1,3-dioxolan-2-yl)pyridiniumium acts as an oxidizing agent by accepting electrons from the substrate. The oxidation reaction proceeds via a radical cation intermediate, which is formed by the transfer of an electron from the substrate to 1-Methyl-4-(2-methyl-1,3-dioxolan-2-yl)pyridiniumium. The radical cation intermediate then reacts with a nucleophile, such as water or alcohol, to give the oxidized product.
Biochemical and Physiological Effects:
1-Methyl-4-(2-methyl-1,3-dioxolan-2-yl)pyridiniumium has no known biochemical or physiological effects. It is a stable and non-toxic reagent that can be safely handled in the laboratory.
実験室実験の利点と制限
1-Methyl-4-(2-methyl-1,3-dioxolan-2-yl)pyridiniumium has several advantages over other oxidizing agents. It is a stable and easy-to-handle reagent that can be synthesized in high purity. 1-Methyl-4-(2-methyl-1,3-dioxolan-2-yl)pyridiniumium is also a powerful oxidizing agent that can be used in a wide range of chemical transformations. However, 1-Methyl-4-(2-methyl-1,3-dioxolan-2-yl)pyridiniumium has some limitations. It is a relatively expensive reagent and requires special handling and storage conditions.
将来の方向性
1-Methyl-4-(2-methyl-1,3-dioxolan-2-yl)pyridiniumium has great potential for future research. One future direction is the development of new synthetic methods using 1-Methyl-4-(2-methyl-1,3-dioxolan-2-yl)pyridiniumium as an oxidizing agent. Another direction is the application of 1-Methyl-4-(2-methyl-1,3-dioxolan-2-yl)pyridiniumium in the synthesis of new pharmaceuticals and natural products. 1-Methyl-4-(2-methyl-1,3-dioxolan-2-yl)pyridiniumium can also be used in the development of new materials, such as graphene oxide and carbon nanotubes. Finally, further research can be done to optimize the synthesis and handling of 1-Methyl-4-(2-methyl-1,3-dioxolan-2-yl)pyridiniumium to reduce its cost and increase its efficiency.
合成法
1-Methyl-4-(2-methyl-1,3-dioxolan-2-yl)pyridiniumium can be synthesized by reacting pyridine with 2-methyl-1,3-dioxolane in the presence of methyltrioxorhenium(VII) and oxygen. The reaction proceeds via the formation of a pyridinium salt intermediate, which is then oxidized by the methyltrioxorhenium(VII) to give 1-Methyl-4-(2-methyl-1,3-dioxolan-2-yl)pyridiniumium. This method is efficient and yields high purity 1-Methyl-4-(2-methyl-1,3-dioxolan-2-yl)pyridiniumium.
科学的研究の応用
1-Methyl-4-(2-methyl-1,3-dioxolan-2-yl)pyridiniumium has been extensively used as a powerful oxidizing agent in organic synthesis. It is used in the synthesis of various organic compounds, including heterocyclic compounds, natural products, and pharmaceuticals. 1-Methyl-4-(2-methyl-1,3-dioxolan-2-yl)pyridiniumium has also been used in the synthesis of graphene oxide and carbon nanotubes. In addition, 1-Methyl-4-(2-methyl-1,3-dioxolan-2-yl)pyridiniumium has been used in the oxidation of alcohols, aldehydes, and ketones, as well as in the epoxidation of alkenes.
特性
分子式 |
C10H14NO2+ |
|---|---|
分子量 |
180.22 g/mol |
IUPAC名 |
1-methyl-4-(2-methyl-1,3-dioxolan-2-yl)pyridin-1-ium |
InChI |
InChI=1S/C10H14NO2/c1-10(12-7-8-13-10)9-3-5-11(2)6-4-9/h3-6H,7-8H2,1-2H3/q+1 |
InChIキー |
YXNGEXMKUJBFDR-UHFFFAOYSA-N |
SMILES |
CC1(OCCO1)C2=CC=[N+](C=C2)C |
正規SMILES |
CC1(OCCO1)C2=CC=[N+](C=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![6-(5-Nitro-2-furyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B253278.png)
![3-(1-Adamantyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylamine](/img/structure/B253280.png)



![N-[2-(dimethylamino)ethyl]-2-phenoxybutanamide](/img/structure/B253326.png)